Diethyl 2-[(4-bromobenzoyl)amino]pentanedioate
Overview
Description
Diethyl N-(4-bromobenzoyl)glutamate is an organic compound that belongs to the class of glutamate derivatives It is characterized by the presence of a bromobenzoyl group attached to the nitrogen atom of the glutamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[(4-bromobenzoyl)amino]pentanedioate typically involves the reaction of diethyl glutamate with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Diethyl N-(4-bromobenzoyl)glutamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Hydrolysis Reactions: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Hydrolysis Reactions: Acidic or basic conditions are employed, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted benzoyl derivatives.
Reduction Reactions: Products include amine derivatives.
Hydrolysis Reactions: Products include carboxylic acids and alcohols.
Scientific Research Applications
Diethyl N-(4-bromobenzoyl)glutamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-[(4-bromobenzoyl)amino]pentanedioate involves its interaction with specific molecular targets. The bromobenzoyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The glutamate moiety may also play a role in the compound’s biological activity by interacting with glutamate receptors and transporters .
Comparison with Similar Compounds
Similar Compounds
- Diethyl N-(4-aminobenzoyl)glutamate
- Diethyl N-(4-methylbenzoyl)glutamate
- Diethyl N-(4-chlorobenzoyl)glutamate
Uniqueness
Diethyl N-(4-bromobenzoyl)glutamate is unique due to the presence of the bromine atom in the benzoyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents .
Properties
IUPAC Name |
diethyl 2-[(4-bromobenzoyl)amino]pentanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO5/c1-3-22-14(19)10-9-13(16(21)23-4-2)18-15(20)11-5-7-12(17)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNGZYSPMUJXLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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